molecular formula C19H18ClN3O3 B5205696 4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B5205696
M. Wt: 371.8 g/mol
InChI Key: YNUCBVNCEUMMGF-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyrimidine core, which is a versatile scaffold in drug design due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-methoxyaniline, followed by cyclization with ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-one
  • 4-(2-chlorophenyl)-2-ethoxy-6-(4-methoxyphenyl)nicotinonitrile

Uniqueness

Compared to similar compounds, 4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique tetrahydropyrimidine core, which provides distinct biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant data from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18ClN3O3\text{C}_{19}\text{H}_{18}\text{ClN}_{3}\text{O}_{3}

This compound features a chlorophenyl and methoxyphenyl substituent, which are significant for its biological activity.

Antimicrobial Activity

Pyrimidine derivatives have been widely studied for their antimicrobial properties. The presence of the methoxy group at position 4 has been linked to enhanced activity against various pathogens. For instance, a study found that derivatives with similar structures exhibited significant activity against E. coli, S. aureus, and C. albicans .

CompoundPathogen TestedActivity
4aE. coliHigh
4bS. aureusModerate
4cC. albicansHigh

Anticancer Activity

Recent research has highlighted the anticancer potential of tetrahydropyrimidine derivatives. Compounds similar to This compound have shown moderate to good antiproliferative activity against various cancer cell lines such as T47D (breast) and HepG2 (liver) .

Cell LineCompound TestedIC50 (µM)
T47D22e15
HepG222f20
HCT-1522a25

Neuroprotective Activity

Neuroprotective effects have also been observed in related compounds. For example, a study demonstrated that tetrahydropyrimidine derivatives significantly prolonged survival time in mice subjected to acute cerebral ischemia . This suggests that the compound may possess similar neuroprotective properties.

Structure-Activity Relationship (SAR)

The effectiveness of This compound can be attributed to specific structural features:

  • Chlorophenyl Group : Enhances lipophilicity and potentially improves binding affinity to biological targets.
  • Methoxy Group : Contributes to antimicrobial and anticancer activities through electron-donating effects.
  • Tetrahydropyrimidine Core : Provides a stable framework for biological interaction.

Case Studies

Several studies have investigated the biological activity of compounds within this class:

  • Study on Antimicrobial Activity : A series of pyrimidine derivatives were synthesized and tested against common pathogens, revealing significant antimicrobial activity attributed to structural modifications .
  • Anticancer Screening : A compound closely related to our target was tested on multiple cancer cell lines showing promising results in inhibiting cell proliferation .
  • Neuroprotective Effects : In vivo studies indicated that certain tetrahydropyrimidines could significantly reduce mortality rates in models of ischemic stroke .

Properties

IUPAC Name

4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-11-16(18(24)22-12-7-9-13(26-2)10-8-12)17(23-19(25)21-11)14-5-3-4-6-15(14)20/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUCBVNCEUMMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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